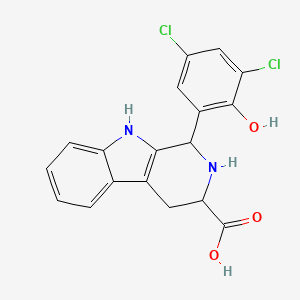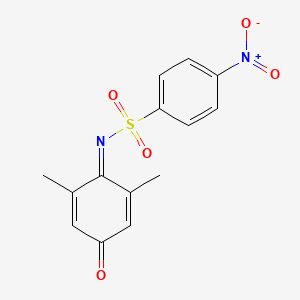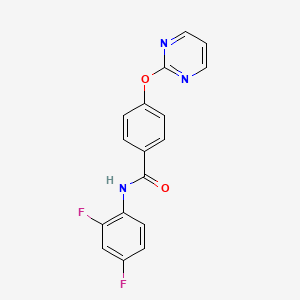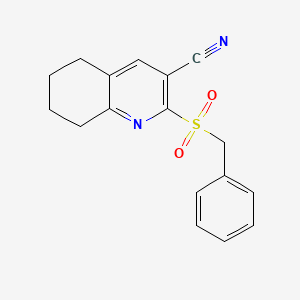
(4aS*,8aR*)-1-(2-pyridin-2-ylethyl)-6-(1,3-thiazol-4-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a part of a broader class of heterocyclic compounds that have garnered interest due to their diverse chemical and physical properties. These properties make them significant in various fields such as medicinal chemistry and material science.
Synthesis Analysis
The synthesis of such compounds often involves multistep reactions, including heterocyclization and functional group transformations. For instance, Hussein et al. (2009) describe the synthesis of related pyridine derivatives using N-1-Naphthyl-3-oxobutanamide in a series of reactions involving arylidinecyanothioacetamide (Hussein et al., 2009). Similarly, Abdel Fattah et al. (2007) discuss the synthesis of pyridine-thione and related compounds starting from naphthaldehydes (Abdel Fattah et al., 2007).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple rings, often with nitrogen and sulfur atoms incorporated. Schwehm et al. (2014) provide insight into the structural analysis of related thioamide derivatives, highlighting the presence of crystallographically independent conformers (Schwehm et al., 2014).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, forming new heterocyclic structures. Patel et al. (2015) illustrate this through the synthesis of pyrrolidinone derivatives from Schiff bases (Patel et al., 2015).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystallinity, are often determined as part of their characterization. Pinto et al. (2018) describe the synthesis and molecular characterization of a thiazolidine derivative, providing details on its crystalline structure (Pinto et al., 2018).
Wissenschaftliche Forschungsanwendungen
Reactivity and Derivative Synthesis
Studies have focused on the synthesis and reactivity of thiazolopyridine derivatives, which are structurally related to the specified compound. These derivatives have been synthesized through reactions with various nucleophiles, leading to the creation of novel heterocyclic compounds with potential biological activities (Ali, 2003). This research contributes to the development of new synthetic routes for creating complex molecules with specific functional groups that could be useful in medicinal chemistry and materials science.
Coordination Chemistry and Catalysis
Research into Ru complexes for water oxidation has demonstrated the utility of naphthyridine derivatives as ligands in dinuclear complexes, showing significant activity in oxygen evolution reactions. This highlights the potential of naphthyridine-based compounds in catalytic processes and their role in advancing sustainable chemical practices (Zong & Thummel, 2005).
Structural Analysis
Structural analysis of naphthyridine derivatives has been conducted, revealing insights into their conformation and crystallography. Such studies are crucial for understanding the molecular basis of the compounds' reactivity and potential interactions with biological targets. For example, the structural analysis of ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate provided valuable information on its conformation, which could be relevant for designing compounds with specific biological activities (Schwehm et al., 2014).
Antimicrobial Activity
Some studies have explored the antimicrobial properties of naphthyridine derivatives, indicating their potential as leads for developing new antibacterial and antifungal agents. The synthesis and evaluation of these compounds against various microbial strains contribute to the search for new therapeutic options against resistant infections (Patel & Patel, 2015).
Synthesis and Biomedical Applications
The synthesis and biomedical applications of 1,6-naphthyridin-2(1H)-ones have been reviewed, emphasizing the diversity of substituents and synthetic methods used to access these compounds. Their potential biomedical applications, particularly in ligand-receptor interactions, underscore the importance of this chemical scaffold in drug discovery and development (Oliveras et al., 2021).
Eigenschaften
IUPAC Name |
(4aS,8aR)-1-(2-pyridin-2-ylethyl)-6-(1,3-thiazole-4-carbonyl)-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c24-18-5-4-14-11-22(19(25)16-12-26-13-21-16)9-7-17(14)23(18)10-6-15-3-1-2-8-20-15/h1-3,8,12-14,17H,4-7,9-11H2/t14-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGQCMGFOLPEBH-WMLDXEAASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2C1CN(CC2)C(=O)C3=CSC=N3)CCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N([C@H]2[C@@H]1CN(CC2)C(=O)C3=CSC=N3)CCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzaldehyde thiosemicarbazone](/img/structure/B5506077.png)
![(3S*,4R*)-1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5506081.png)
![7-fluoro-2-methyl-3-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-1H-indole](/img/structure/B5506092.png)

![methyl 4-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5506109.png)
![1-{[4-(methylthio)phenyl]sulfonyl}-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B5506116.png)



![2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5506151.png)

![2-(2-phenyl-1,3-thiazol-4-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5506167.png)
![N'-(2-furylmethylene)-2-[(5-{[(2-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5506171.png)
![1-[(2-methylphenoxy)acetyl]-1H-benzimidazole](/img/structure/B5506185.png)